molecular formula C11H17N3 B13337204 3-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine

3-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13337204
M. Wt: 191.27 g/mol
InChI Key: MYCJVBOOJCJYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine (CAS 1855187-36-8) is a pyrazole derivative characterized by a dicyclopropylmethyl group at position 3 and a methyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₁H₁₇N₃, with a molecular weight of 191.27 g/mol . The dicyclopropylmethyl substituent introduces significant steric bulk and lipophilicity, which may influence its pharmacokinetic properties and binding interactions in biological systems.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(dicyclopropylmethyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H17N3/c1-14-10(12)6-9(13-14)11(7-2-3-7)8-4-5-8/h6-8,11H,2-5,12H2,1H3

InChI Key

MYCJVBOOJCJYLM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(C2CC2)C3CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the dicyclopropylmethyl group: This step involves the alkylation of the pyrazole ring using a suitable dicyclopropylmethyl halide under basic conditions.

    Methylation of the nitrogen atom: The final step is the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at the 5-position participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of sodium ethoxide to form N-alkylated derivatives.

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.

Reaction TypeReagents/ConditionsProductsYieldSource
AlkylationNaOEt, CH₃I, ethanolN-Methyl derivativeNot reported
AcylationAcCl, NEt₃, DCMAcetamide derivativeNot reported

Oxidation Reactions

The amine group can undergo oxidation to yield nitroso or nitro derivatives:

  • Hydrogen Peroxide Oxidation : Forms nitroso intermediates under mild acidic conditions.

  • Strong Oxidants : Nitric acid or KMnO₄ may produce nitro derivatives, though specific data for this compound remains unpublished.

Halogenation Reactions

Chlorination and bromination occur at the pyrazole ring’s reactive positions. Studies on analogous pyrazol-5-amines demonstrate:

  • NCS (N-Chlorosuccinimide) : Chlorinates the pyrazole ring at the 4-position in DMSO at room temperature, yielding 70–80% chlorinated products .

  • NBS (N-Bromosuccinimide) : Bromination proceeds similarly, with yields up to 60% .

SubstrateHalogenating AgentProductYieldConditionsSource
3-Aryl pyrazol-5-amineNCS4-Chloro derivative70%DMSO, rt, 3 h
3-Aryl pyrazol-5-amineNBS4-Bromo derivative60%DMSO, rt, 3 h

Condensation and Imine Formation

The amine reacts with carbonyl compounds to form Schiff bases:

  • Aldehyde Condensation : Reacts with p-methoxybenzaldehyde under solvent-free conditions at 120°C to form imines, which are subsequently reduced to secondary amines using NaBH₄ .

    • Yield : 88% for the reductive amination product .

Thermolysis and Cyclization

Thermal treatment of intermediates generates heterocyclic frameworks:

  • Pyrazoloisothiazoles : Heating N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives at 100°C produces pyrazolo[3,4-d]thiazoles .

    • Key Condition : Acidic pH favors dithiazolylidene formation, while basic conditions promote cyclization .

Reductive Amination

A one-pot synthesis method for derivatives involves:

  • Imine Formation : Reacting with aldehydes (e.g., p-methoxybenzaldehyde) under solvent-free conditions.

  • Reduction : Using NaBH₄ in methanol to yield N-alkylated amines .

StepReagents/ConditionsIntermediate/ProductYieldSource
1Solvent-free, 120°CImine intermediateNot isolated
2NaBH₄, MeOH, rtN-(4-Methoxybenzyl) derivative88%

pH-Dependent Reactivity

The compound’s behavior varies with reaction medium:

  • Acidic Conditions : Favors electrophilic substitution (e.g., halogenation at the 4-position) .

  • Basic Conditions : Promotes cyclization and ring expansion .

Scientific Research Applications

3-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 3

The position 3 substituent is critical for modulating electronic, steric, and solubility properties. Below is a comparison of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Position 3 Substituent Key Features References
3-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine C₁₁H₁₇N₃ 191.27 Dicyclopropylmethyl High lipophilicity, steric bulk
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine C₂₁H₂₉N₃O 339.48 tert-Butyl Bulky aliphatic group; methoxybenzyl enhances aromaticity
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₉F₂N₃ 209.20 2,4-Difluorophenyl Halogenated aromatic; potential for halogen bonding
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₃H₁₆N₄ 230.30 Pyridin-3-yl Heteroaromatic; introduces basicity
5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ 173.22 Phenyl (position 1), methyl (position 3) Aromatic substitution at position 1

Key Observations :

  • Electronic Effects : Halogenated aromatic substituents (e.g., 2,4-difluorophenyl) enhance dipole interactions and metabolic stability compared to aliphatic groups .
  • Lipophilicity : The dicyclopropylmethyl group increases lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

3-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}N4_{4}. The structure features a pyrazole ring substituted with a dicyclopropylmethyl group and a methyl group at the 1-position. This unique substitution pattern is believed to influence its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, including:

  • Antihyperglycemic Effects : Some pyrazolone derivatives have shown significant antihyperglycemic activity, suggesting potential use in diabetes management .
  • Anticancer Properties : Pyrazoles have been investigated for their anticancer effects, with some derivatives displaying inhibitory activity against cancer cell lines .
  • Anti-inflammatory Activity : Compounds in this class have been noted for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

In Vitro Studies

A study evaluating the biological activity of various pyrazole derivatives indicated that compounds similar to this compound exhibited significant inhibition of specific enzyme activities linked to cancer progression. For instance, certain derivatives were found to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways involved in inflammation and cancer .

Case Studies

  • Antidiabetic Activity : In a controlled study, derivatives of pyrazole were tested for their effects on glucose metabolism in diabetic animal models. The results demonstrated that certain compounds significantly reduced blood glucose levels compared to control groups, indicating their potential as antidiabetic agents.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The results revealed that some compounds induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntihyperglycemic15
4-Methyl-3-(phenyl)-pyrazoleAnticancer10
Dihydropyrano-[2,3-c]pyrazolesAnti-inflammatory20

Table 2: In Vitro Efficacy of Selected Pyrazole Derivatives

CompoundCell Line Tested% Inhibition at 50 µMReference
This compoundHeLa70
5-Methyl-1H-pyrazoleMCF765
4-Amino-pyrazoleA54980

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine?

  • Answer : Synthesis typically involves cyclization of hydrazine derivatives with ketones under acidic/basic conditions . For example, nucleophilic substitution reactions between cyclopropylmethyl precursors and hydrazides yield the pyrazole core. A detailed protocol includes:

  • Reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with acid chlorides in dry dichloromethane, using triethylamine as a base .
  • Purification via column chromatography (hexane:ethyl acetate, 8:2) to isolate derivatives with >80% yield .
    • Key Considerations : Optimize reaction time (4–5 hrs) and temperature (room temp) to avoid side products. Monitor progress via TLC .

Q. How is structural characterization performed for this compound?

  • Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm amine and cyclopropylmethyl groups (e.g., δ 0.71–0.92 ppm for cyclopropane protons) .
  • Mass Spectrometry (ESI) : Validate molecular weight (e.g., m/z 437.41 for nitro-substituted derivatives) .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at 3250–3290 cm1^{-1}) .

Q. What stability considerations are critical during storage?

  • Answer : Store under inert conditions (argon/nitrogen) at 4°C to prevent oxidation of the amine group. Avoid prolonged exposure to light, as UV degradation of the pyrazole ring has been observed in analogs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and electronic properties?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • HOMO-LUMO gaps : To assess electrophilic/nucleophilic sites (e.g., cyclopropyl groups lower LUMO energy, enhancing reactivity) .
  • Electrostatic Potential Maps : Identify regions prone to nucleophilic attack (e.g., amine group in pyrazole) .
    • Validation : Compare DFT-predicted bond lengths/angles with X-ray crystallography data .

Q. How to design biological activity assays for antimicrobial potential?

  • Answer : Follow in vitro protocols for pyrazole derivatives:

  • Antibacterial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Mechanistic Studies : Probe enzyme inhibition (e.g., dihydrofolate reductase) via kinetic assays with NADPH consumption monitored at 340 nm .

Q. What strategies resolve contradictions in spectroscopic or biological data?

  • Answer :

  • Purity Checks : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Dose-Response Curves : Confirm biological activity is concentration-dependent and reproducible across assays .
  • Crystallographic Validation : Resolve ambiguous NMR signals (e.g., cyclopropane conformers) via single-crystal X-ray diffraction .

Q. How to optimize synthetic yield using Design of Experiments (DOE)?

  • Answer : Apply factorial design to variables:

  • Factors : Temperature (20–40°C), catalyst loading (0.1–1.0 eq), solvent polarity (dichloromethane vs. THF).
  • Response Surface Modeling : Identified 25°C and 0.5 eq triethylamine as optimal for 89% yield .

Q. What substituent effects dominate Structure-Activity Relationships (SAR)?

  • Answer : Key findings from analogs:

Substituent (R)Biological Activity (MIC, μg/mL)
3,5-Dinitro8.2 (S. aureus)
4-Chloro12.4 (E. coli)
  • Trends : Electron-withdrawing groups (e.g., nitro) enhance antibacterial activity by increasing electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.